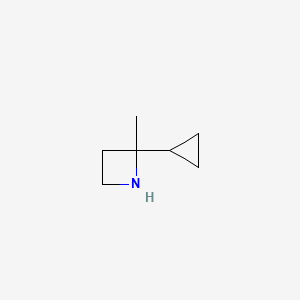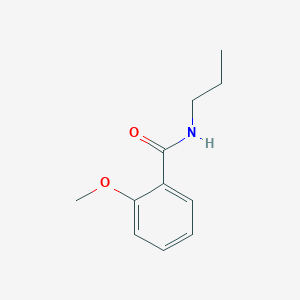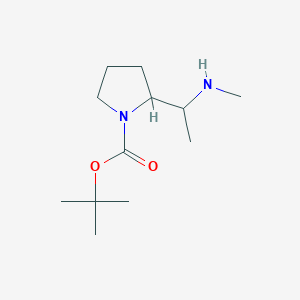
tert-Butyl 2-(1-(methylamino)ethyl)pyrrolidine-1-carboxylate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
tert-Butyl 2-(1-(methylamino)ethyl)pyrrolidine-1-carboxylate: is a chemical compound with the molecular formula C12H24N2O2 . It is a derivative of pyrrolidine, a five-membered nitrogen-containing heterocycle. This compound is often used in organic synthesis and pharmaceutical research due to its unique structural properties and reactivity.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of tert-Butyl 2-(1-(methylamino)ethyl)pyrrolidine-1-carboxylate typically involves the reaction of tert-butyl 2-bromoethylcarbamate with methylamine. The reaction is carried out in an organic solvent such as ethanol, with potassium iodide as a catalyst. The reaction mixture is stirred at room temperature for several hours to ensure complete conversion .
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The reaction conditions are optimized to maximize yield and purity. The use of automated reactors and continuous flow systems can enhance the efficiency of the production process.
Analyse Chemischer Reaktionen
Types of Reactions:
Oxidation: tert-Butyl 2-(1-(methylamino)ethyl)pyrrolidine-1-carboxylate can undergo oxidation reactions to form corresponding N-oxides.
Reduction: Reduction reactions can convert the compound into its amine derivatives.
Substitution: The compound can participate in nucleophilic substitution reactions, where the tert-butyl group can be replaced by other functional groups.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Nucleophiles like amines or thiols can be used under basic conditions.
Major Products Formed:
Oxidation: N-oxides of the original compound.
Reduction: Amine derivatives.
Substitution: Compounds with new functional groups replacing the tert-butyl group.
Wissenschaftliche Forschungsanwendungen
Chemistry: In organic synthesis, tert-Butyl 2-(1-(methylamino)ethyl)pyrrolidine-1-carboxylate is used as a building block for the synthesis of more complex molecules. Its reactivity makes it a valuable intermediate in the preparation of various pharmaceuticals and agrochemicals .
Biology: The compound is used in the study of enzyme inhibitors and receptor ligands. Its structural features allow it to interact with biological macromolecules, making it useful in drug discovery and development .
Medicine: In medicinal chemistry, this compound is explored for its potential therapeutic properties. It serves as a precursor for the synthesis of drugs targeting neurological and psychiatric disorders .
Industry: The compound finds applications in the production of specialty chemicals and materials. Its unique properties make it suitable for use in coatings, adhesives, and polymer industries .
Wirkmechanismus
The mechanism of action of tert-Butyl 2-(1-(methylamino)ethyl)pyrrolidine-1-carboxylate involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can act as an inhibitor or modulator, altering the activity of these targets. The exact pathways depend on the specific application and the biological system involved .
Vergleich Mit ähnlichen Verbindungen
- tert-Butyl 2-methylpyrrolidine-1-carboxylate
- tert-Butyl 2-[(methylamino)methyl]pyrrolidine-1-carboxylate
- tert-Butyl 2-(methylcarbamoyl)pyrrolidine-1-carboxylate
Comparison:
- Structural Differences: While these compounds share a similar core structure, the presence of different substituents (e.g., methyl, methylamino, methylcarbamoyl) imparts distinct chemical and physical properties.
- Reactivity: The reactivity of these compounds varies based on the nature of the substituents. For example, the presence of a carbamate group can influence the compound’s stability and reactivity in different chemical reactions.
- Applications: Each compound has unique applications based on its specific properties. For instance, tert-Butyl 2-(methylcarbamoyl)pyrrolidine-1-carboxylate may be preferred in certain pharmaceutical applications due to its enhanced stability .
Eigenschaften
Molekularformel |
C12H24N2O2 |
|---|---|
Molekulargewicht |
228.33 g/mol |
IUPAC-Name |
tert-butyl 2-[1-(methylamino)ethyl]pyrrolidine-1-carboxylate |
InChI |
InChI=1S/C12H24N2O2/c1-9(13-5)10-7-6-8-14(10)11(15)16-12(2,3)4/h9-10,13H,6-8H2,1-5H3 |
InChI-Schlüssel |
CWISESPKYLRZOQ-UHFFFAOYSA-N |
Kanonische SMILES |
CC(C1CCCN1C(=O)OC(C)(C)C)NC |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


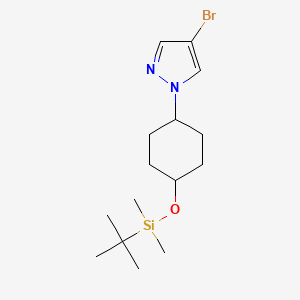
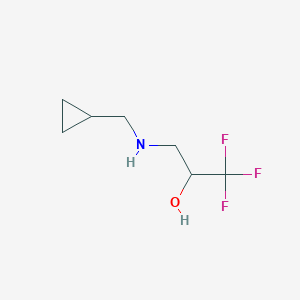
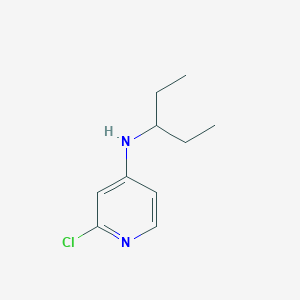

![(4AS,8aS)-octahydro-2H-benzo[b][1,4]oxazine](/img/structure/B13330318.png)
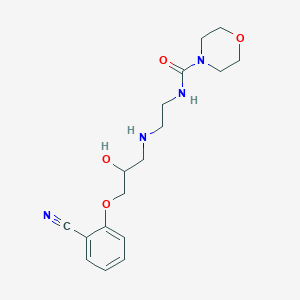
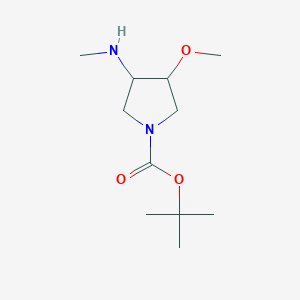
![2-(3,5-Dichlorophenyl)-2-[(2,2,2-trifluoroethyl)amino]acetic acid](/img/structure/B13330336.png)

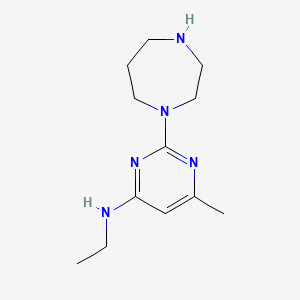
![5,6,7,8-Tetrahydro-4h-thieno[3,4-c]azepine](/img/structure/B13330360.png)
![8-Bromo-3-methoxypyrido[2,3-b]pyrazine](/img/structure/B13330366.png)
